![molecular formula C11H12O4 B3176411 6-Methoxychroman-2-carboxylic acid CAS No. 99199-69-6](/img/structure/B3176411.png)
6-Methoxychroman-2-carboxylic acid
Overview
Description
6-Methoxychroman-2-carboxylic acid is a chemical compound with the CAS Number: 99199-69-6 . It has a molecular weight of 208.21 and its IUPAC name is 6-methoxy-2-chromanecarboxylic acid .
Molecular Structure Analysis
The InChI code for 6-Methoxychroman-2-carboxylic acid is1S/C11H12O4/c1-14-8-3-5-9-7 (6-8)2-4-10 (15-9)11 (12)13/h3,5-6,10H,2,4H2,1H3, (H,12,13)
. This provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
6-Methoxychroman-2-carboxylic acid is a solid at room temperature .Scientific Research Applications
- Research : Scientists have investigated its potential in scavenging free radicals, protecting cells from oxidative stress, and preventing age-related diseases .
- Research : Researchers investigate its impact on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, aiming to develop therapeutic interventions .
Antioxidant Properties
Neuroprotective Potential
Synthetic Applications
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
The primary target of 6-Methoxychroman-2-carboxylic acid is Nuclear Factor-kappa B (NF-κB) . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
6-Methoxychroman-2-carboxylic acid interacts with NF-κB and inhibits its activity . This inhibition occurs in lipopolysaccharide (LPS)-stimulated macrophage RAW 264.7 cells .
Biochemical Pathways
The inhibition of NF-κB by 6-Methoxychroman-2-carboxylic acid affects various biochemical pathways. NF-κB is involved in the regulation of immune responses, inflammatory responses, and the pathogenesis of chronic inflammatory diseases and various human cancers . Therefore, the inhibition of NF-κB can have wide-ranging effects on these pathways.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.33 cm/s .
Result of Action
The inhibition of NF-κB by 6-Methoxychroman-2-carboxylic acid can lead to a decrease in the transcription of genes involved in immune and inflammatory responses . This can result in anti-inflammatory effects and potential therapeutic benefits in the treatment of diseases involving chronic inflammation .
properties
IUPAC Name |
6-methoxy-3,4-dihydro-2H-chromene-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-8-3-5-9-7(6-8)2-4-10(15-9)11(12)13/h3,5-6,10H,2,4H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIMOLJFMUBRTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxychroman-2-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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